Cas no 2445793-06-4 (sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate)

Technical Introduction: Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. This sodium carboxylate derivative is particularly valuable in synthetic chemistry as a versatile intermediate for constructing complex heterocyclic frameworks. The Boc group enhances stability during reactions, while the thiadiazole moiety offers potential for further functionalization, making it useful in pharmaceutical and agrochemical research. Its water-soluble sodium salt form improves handling and reactivity in aqueous or polar solvent systems. The compound’s structural features enable applications in peptidomimetics and bioactive molecule synthesis.
sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate structure
2445793-06-4 structure
Product name:sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
CAS No:2445793-06-4
MF:C12H17N3NaO4S
MW:322.335852384567
MDL:MFCD32691889
CID:5605203
PubChem ID:154853458

sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole-2-carboxylic acid, 5-[1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-, sodium salt (1:1)
    • sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
    • MDL: MFCD32691889
    • Inchi: 1S/C12H17N3O4S.Na/c1-12(2,3)19-11(18)15-6-4-5-7(15)8-13-14-9(20-8)10(16)17;/h7H,4-6H2,1-3H3,(H,16,17);/q;+1
    • InChI Key: GWUMTTQBBFTNCA-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1C(O)=O)C1N(C(OC(C)(C)C)=O)CCC1.[Na+]

sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26865936-0.5g
sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95.0%
0.5g
$713.0 2025-03-20
Enamine
EN300-26865936-2.5g
sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95.0%
2.5g
$1791.0 2025-03-20
Enamine
EN300-26865936-5.0g
sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95.0%
5.0g
$2650.0 2025-03-20
Enamine
EN300-26865936-5g
sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95%
5g
$2650.0 2023-11-13
1PlusChem
1P028Q5T-5g
sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95%
5g
$3338.00 2024-05-21
Aaron
AR028QE5-2.5g
sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95%
2.5g
$2488.00 2025-02-16
Enamine
EN300-26865936-1g
sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95%
1g
$914.0 2023-11-13
1PlusChem
1P028Q5T-500mg
sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95%
500mg
$944.00 2024-05-21
Aaron
AR028QE5-250mg
sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95%
250mg
$647.00 2025-02-16
Enamine
EN300-26865936-0.05g
sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate
2445793-06-4 95.0%
0.05g
$212.0 2025-03-20

sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate Related Literature

Additional information on sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate

Introduction to Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate (CAS No. 2445793-06-4)

Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate (CAS No. 2445793-06-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for further investigation in medicinal chemistry.

The molecular structure of Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate consists of a thiadiazole core substituted with a pyrrolidinyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups not only contributes to the compound's stability but also influences its reactivity and biological interactions. The thiadiazole ring is a heterocyclic compound that exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

In recent years, there has been a growing interest in thiadiazole derivatives due to their ability to modulate various biological pathways. Research has shown that these compounds can interact with multiple targets within cells, leading to their potential use in the treatment of various diseases. Specifically, the pyrrolidinyl group in Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate is known to enhance binding affinity to certain enzymes and receptors, making it an attractive scaffold for drug design.

The Boc protecting group at the 1-position of the pyrrolidinyl ring plays a crucial role in the synthesis and handling of this compound. It provides stability during chemical reactions and protects the amine group from unwanted side reactions. This protective group is commonly used in peptide synthesis and other organic transformations where selective reactivity is required. The presence of the Boc group also allows for subsequent modifications or deprotection steps, making this compound versatile in synthetic applications.

Recent studies have explored the pharmacological potential of thiadiazole derivatives as kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways and are often implicated in various diseases, including cancer. By inhibiting specific kinases, these compounds can disrupt abnormal signaling cascades and restore normal cellular function. The structure of Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate suggests that it may interact with certain kinase domains, making it a valuable candidate for further pharmacological investigation.

In addition to its potential as a kinase inhibitor, this compound has also shown promise in other therapeutic areas. For instance, studies have indicated that thiadiazole derivatives can exhibit antioxidant properties by scavenging reactive oxygen species (ROS). ROS are highly reactive molecules that can cause cellular damage if left unchecked. By neutralizing ROS, these compounds can help protect cells from oxidative stress and associated diseases such as neurodegenerative disorders.

The synthesis of Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the thiadiazole core through cyclocondensation reactions. Subsequent steps include functionalization at the 5-position with the pyrrolidinyl group and protection of the amine nitrogen with a Boc group. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

The purity and stability of Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate are critical factors that influence its suitability for pharmaceutical applications. Impurities can affect the compound's bioavailability and efficacy, making it essential to employ rigorous purification techniques throughout the synthesis process. Once synthesized, the compound should be stored under appropriate conditions to maintain its stability and prevent degradation.

Research into the biological activity of thiadiazole derivatives continues to evolve rapidly. New synthetic methodologies and computational approaches are being developed to identify novel derivatives with enhanced pharmacological properties. The use of computational modeling techniques allows researchers to predict how different structural modifications will affect biological activity, enabling more targeted drug design efforts.

The potential therapeutic applications of Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate extend beyond cancer treatment. For example, studies have suggested that this compound may have anti-inflammatory effects by modulating inflammatory pathways associated with chronic diseases such as rheumatoid arthritis. By inhibiting key inflammatory mediators, this compound could help reduce symptoms and improve patient outcomes.

In conclusion, Sodium 5-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate (CAS No. 2445793-06-4) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug design targeting various diseases including cancer and inflammatory disorders. Further research is warranted to fully explore its biological activities and therapeutic applications.

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